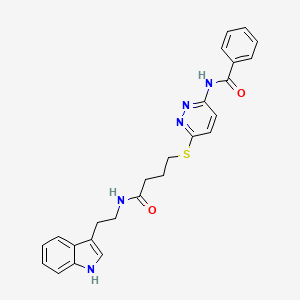![molecular formula C19H21N5 B2934743 1-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline CAS No. 2306785-01-1](/img/structure/B2934743.png)
1-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of isoquinoline derivatives and has been studied for its unique properties and potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 1-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline has a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit angiogenesis (the formation of new blood vessels). Additionally, it has been shown to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline in lab experiments is its ability to selectively target cancer cells while leaving healthy cells unharmed. This makes it a promising candidate for cancer therapy. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 1-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline. One area of research is in the development of more efficient synthesis methods that can yield higher yields of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in cancer therapy. Other potential areas of research include exploring the anti-inflammatory effects of this compound and its potential applications in treating other diseases.
Méthodes De Synthèse
The synthesis method for 1-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline involves several steps. One of the most commonly used methods involves the reaction of 5,6-dimethylpyrimidine-4-carbaldehyde with piperazine in the presence of a catalyst such as palladium on carbon. The resulting intermediate is then reacted with isoquinoline in the presence of a base such as sodium hydride to yield the final product.
Applications De Recherche Scientifique
1-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer therapy. Studies have shown that this compound has the ability to inhibit the growth of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
1-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5/c1-14-15(2)21-13-22-18(14)23-9-11-24(12-10-23)19-17-6-4-3-5-16(17)7-8-20-19/h3-8,13H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APRFJADJKQXOMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CCN(CC2)C3=NC=CC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

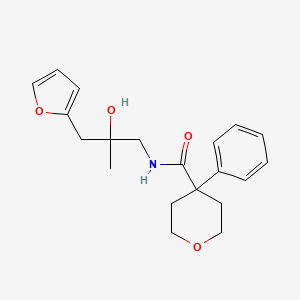
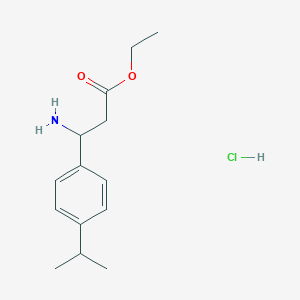
![5-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2934665.png)
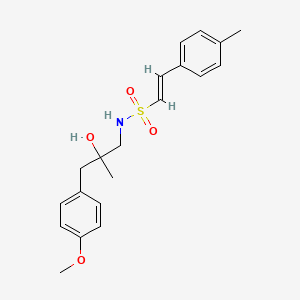
![N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2934668.png)


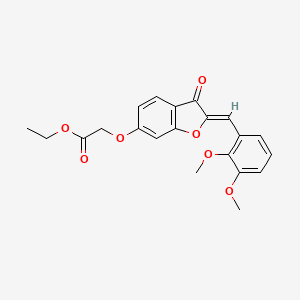

![2-(9'-Bromo-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2'-yl)phenol](/img/structure/B2934674.png)

